Cas no 32361-50-5 (N-propylsulfamoyl fluoride)

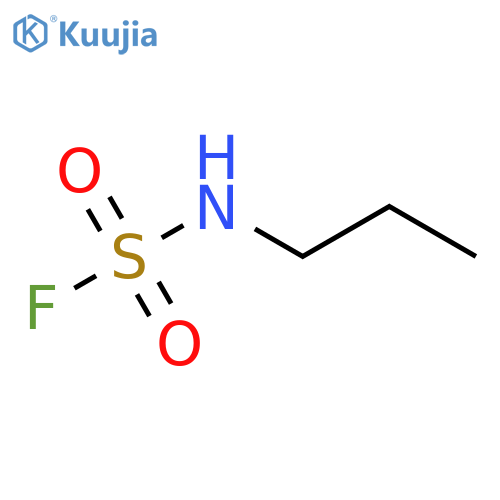

N-propylsulfamoyl fluoride structure

商品名:N-propylsulfamoyl fluoride

CAS番号:32361-50-5

MF:C3H8FNO2S

メガワット:141.164523124695

MDL:MFCD28968461

CID:5175497

PubChem ID:53931242

N-propylsulfamoyl fluoride 化学的及び物理的性質

名前と識別子

-

- Sulfamoyl fluoride, N-propyl-

- N-propylsulfamoyl fluoride

-

- MDL: MFCD28968461

- インチ: 1S/C3H8FNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3

- InChIKey: IRGGWFCCALWWAH-UHFFFAOYSA-N

- ほほえんだ: S(F)(NCCC)(=O)=O

N-propylsulfamoyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224097-0.25g |

N-propylsulfamoyl fluoride |

32361-50-5 | 95% | 0.25g |

$642.0 | 2024-06-20 | |

| Enamine | EN300-224097-1g |

N-propylsulfamoyl fluoride |

32361-50-5 | 1g |

$699.0 | 2023-09-15 | ||

| Enamine | EN300-224097-10.0g |

N-propylsulfamoyl fluoride |

32361-50-5 | 95% | 10.0g |

$3007.0 | 2024-06-20 | |

| Enamine | EN300-224097-0.05g |

N-propylsulfamoyl fluoride |

32361-50-5 | 95% | 0.05g |

$587.0 | 2024-06-20 | |

| Enamine | EN300-224097-0.1g |

N-propylsulfamoyl fluoride |

32361-50-5 | 95% | 0.1g |

$615.0 | 2024-06-20 | |

| Enamine | EN300-224097-5.0g |

N-propylsulfamoyl fluoride |

32361-50-5 | 95% | 5.0g |

$2028.0 | 2024-06-20 | |

| Enamine | EN300-224097-2.5g |

N-propylsulfamoyl fluoride |

32361-50-5 | 95% | 2.5g |

$1370.0 | 2024-06-20 | |

| Enamine | EN300-224097-1.0g |

N-propylsulfamoyl fluoride |

32361-50-5 | 95% | 1.0g |

$699.0 | 2024-06-20 | |

| Enamine | EN300-224097-0.5g |

N-propylsulfamoyl fluoride |

32361-50-5 | 95% | 0.5g |

$671.0 | 2024-06-20 | |

| Enamine | EN300-224097-5g |

N-propylsulfamoyl fluoride |

32361-50-5 | 5g |

$2028.0 | 2023-09-15 |

N-propylsulfamoyl fluoride 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

32361-50-5 (N-propylsulfamoyl fluoride) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量